Cas no 1072-63-5 (1-Vinylimidazole)
1-Vinylimidazole Chemical and Physical Properties
Names and Identifiers
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- 1-Vinylimidazole
- 1-Vinyl-1H-imidazole
- N-Vinylimidazole
- Vinylimidazole
- 1-ethenyl-1h-imidazol
- 1-ethenyl-1H-Imidazole
- 1-Ethenylimidazole
- 1-vinyl-imidazole
- o-Vanillin
- VINYLIMIDAZOLE,MONOMER
- VINYL IMIDAZOLE
- N-VINYL IMIDAZOLE
- VinyliMidazole,99+%
- 1-VINYLIMIDAZOLE 98+%
- 1-VINYLIMIDAZOLE, 99+%
- 1-Vinylimidazole,98%
- 1-Vinylimidazole (Stabilized with Hydroquinone)
-
- MDL: MFCD00005297
- Inchi: 1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7)
- InChI Key: OSSNTDFYBPYIEC-UHFFFAOYSA-N
- SMILES: C=CN1C=CN=C1
- BRN: 105321
Computed Properties
- Exact Mass: 94.05310
- Monoisotopic Mass: 94.053098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 70.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.8
Experimental Properties
- Color/Form: Colorless to yellowish transparent liquid.
- Density: 1.039 g/mL at 25 °C(lit.)
- Melting Point: 78-79 ºC
- Boiling Point: 80°C/10mmHg(lit.)
- Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- Refractive Index: n20/D 1.533(lit.)
- Water Partition Coefficient: Miscible with water.
- Stability/Shelf Life: Stable. Hygroscopic. Incompatible with strong oxidizing agents.
- PSA: 17.82000
- LogP: 0.98360
- Sensitiveness: Light Sensitive
- Solubility: Not determined
1-Vinylimidazole Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H302-H314-H360
- Warning Statement: P201-P202-P210-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P313-P370+P378-P403+P235-P405-P501
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Risk Phrases:R22; R34; R41
- Packing Group:III
- Safety Term:8
- Packing Group:III
- Hazard Level:8
1-Vinylimidazole Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Vinylimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V109377-500g |
1-Vinylimidazole |
1072-63-5 | 99% | 500g |
¥402.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V109377-100g |
1-Vinylimidazole |
1072-63-5 | 99% | 100g |
¥112.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V109377-10g |
1-Vinylimidazole |
1072-63-5 | 99% | 10g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V109377-25g |
1-Vinylimidazole |
1072-63-5 | 99% | 25g |
¥51.90 | 2023-08-31 | |
| Alichem | A069002819-1kg |
1-Vinyl-1H-imidazole |
1072-63-5 | 97% | 1kg |
$379.00 | 2022-04-03 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29535-25g |
1-Vinylimidazole |
1072-63-5 | 99% | 25g |
¥48 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29535-100g |
1-Vinylimidazole |
1072-63-5 | 99% | 100g |
¥102 | 2023-09-19 | |
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H29535-500g |
1-Vinylimidazole |
1072-63-5 | 99% | 500g |
¥368 | 2023-09-19 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0045-500ML |
1-Vinylimidazole |
1072-63-5 | >98.0%(GC)(T) | 500ml |
¥990.00 | 2024-04-18 | |
| Chemenu | CM330076-500g |
1-Vinyl-1H-imidazole |
1072-63-5 | 95%+ | 500g |
$95 | 2021-08-18 |
1-Vinylimidazole Suppliers
1-Vinylimidazole Related Literature
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Borong Wu,Zhen-Wei Zhang,Mu-Hua Huang,Yiyuan Peng RSC Adv. 2017 7 5394
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Csaba Fodor,János Bozi,Marianne Blazsó,Béla Iván RSC Adv. 2015 5 17413
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Shanshan Chen,Liman Hou,Qiliao Wang,Dewen Dong,Ning Zhang Polym. Chem. 2018 9 5470
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Yaqiang Xie,Jun Liang,Yawen Fu,Mengting Huang,Xun Xu,Hongtao Wang,Song Tu,Jun Li J. Mater. Chem. A 2018 6 6660
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Alexander P. Grimm,Johannes M. Scheiger,Peter W. Roesky,Patrick Théato Polym. Chem. 2022 13 5852
Additional information on 1-Vinylimidazole
Introduction to 1-Vinylimidazole (CAS No. 1072-63-5) and Its Recent Applications in Chemical and Pharmaceutical Research
1-Vinylimidazole, with the chemical formula C₄H₅N₂ and CAS number 1072-63-5, is a versatile heterocyclic compound that has garnered significant attention in the fields of organic synthesis, polymer chemistry, and pharmaceutical research. This compound, characterized by its vinyl group attached to an imidazole ring, exhibits unique reactivity that makes it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.
The structure of 1-vinylimidazole consists of a five-membered imidazole ring, which is a common motif in many biologically active compounds, fused with a vinyl side chain. This dual functionality allows for diverse chemical transformations, including addition reactions, polymerization processes, and coupling reactions, making it a cornerstone in modern synthetic chemistry. The compound’s stability under various reaction conditions further enhances its utility as a building block in complex molecular architectures.
In recent years, the applications of 1-vinylimidazole have expanded significantly, particularly in the development of advanced materials and pharmaceuticals. One of the most notable areas of research involves its use as a monomer in the synthesis of copolymers with enhanced mechanical and thermal properties. These polymers find applications in coatings, adhesives, and high-performance plastics due to their exceptional durability and flexibility.
Moreover, the pharmaceutical industry has leveraged the reactivity of 1-vinylimidazole to develop novel therapeutic agents. The imidazole ring is a privileged scaffold in drug design due to its presence in many natural products and bioactive molecules. Researchers have utilized 1-vinylimidazole as a precursor in the synthesis of imidazolium-based ionic liquids, which are gaining traction as green solvents in drug formulation and delivery systems. These ionic liquids offer superior solvation properties compared to traditional organic solvents, thereby improving the bioavailability and efficacy of pharmaceutical compounds.
Recent studies have also highlighted the role of 1-vinylimidazole in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The compound’s ability to undergo facile functionalization allows for the creation of derivatives with targeted biological activities. For instance, researchers have synthesized imidazolium-based derivatives that exhibit potent inhibitory effects on viral proteases, making them promising candidates for antiviral therapies. Similarly, modifications of the vinyl group have led to the discovery of novel anticancer agents that disrupt essential cellular pathways in tumor cells.
The polymer science community has equally benefited from the versatility of 1-vinylimidazole. Its incorporation into copolymer matrices has resulted in materials with tailored properties for specific applications. For example, block copolymers containing 1-vinylimidazole segments have been engineered to form supramolecular structures with high precision, enabling applications in nanotechnology and smart materials. These advancements underscore the importance of 1-vinylimidazole as a key component in next-generation material design.
In conclusion, 1-vinylimidazole (CAS No. 1072-63-5) remains a pivotal compound in both academic research and industrial applications. Its unique structural features and reactivity make it indispensable in synthesizing advanced materials and bioactive molecules. As research continues to uncover new methodologies for utilizing this compound, its impact on chemical innovation is expected to grow even further.
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